molecular formula C13H17N3O B138584 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1021-25-6

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B138584
Key on ui cas rn: 1021-25-6
M. Wt: 231.29 g/mol
InChI Key: HTQWGIHCFPWKAS-UHFFFAOYSA-N
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Patent
US05618814

Procedure details

8-(N-benzyl-N-methyl-amino)-4-morpholino-2-(1-phenyl-1,3,8-triazaspiro [4,5]decan-4-on-8-yl)-pyrimido[5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one Yield: 47% of theory, Melting point: 203°-205° C. C31H35N9O2 (565.68)
Name
8-(N-benzyl-N-methyl-amino)-4-morpholino-2-(1-phenyl-1,3,8-triazaspiro [4,5]decan-4-on-8-yl)-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C1C2N=C([N:26]3[CH2:42][CH2:41][C:29]4([N:33]([C:34]5[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=5)[CH2:32][NH:31][C:30]4=[O:40])[CH2:28][CH2:27]3)N=C(N3CCOCC3)C=2N=CN=1)C)C1C=CC=CC=1.ClC1N=C(N2CCOCC2)C2N=CN=C(N(CC3C=CC=CC=3)C)C=2N=1>>[C:34]1([N:33]2[C:29]3([CH2:28][CH2:27][NH:26][CH2:42][CH2:41]3)[C:30](=[O:40])[NH:31][CH2:32]2)[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1

Inputs

Step One
Name
8-(N-benzyl-N-methyl-amino)-4-morpholino-2-(1-phenyl-1,3,8-triazaspiro [4,5]decan-4-on-8-yl)-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C1=NC=NC2=C1N=C(N=C2N2CCOCC2)N2CCC1(C(NCN1C1=CC=CC=C1)=O)CC2
Step Two
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=NC=N2)N(C)CC2=CC=CC=C2)N2CCOCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CNC(C12CCNCC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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